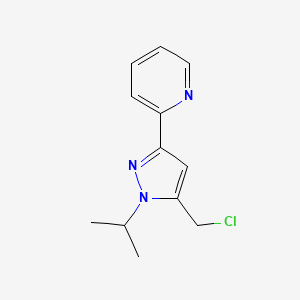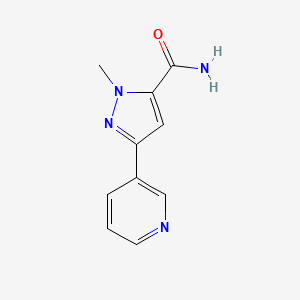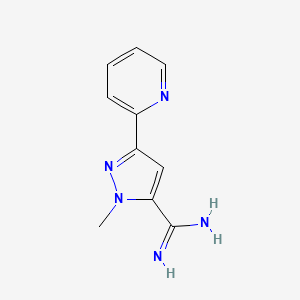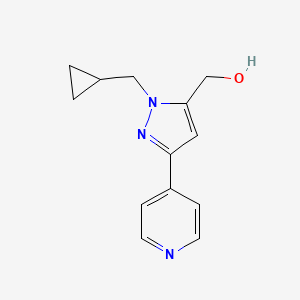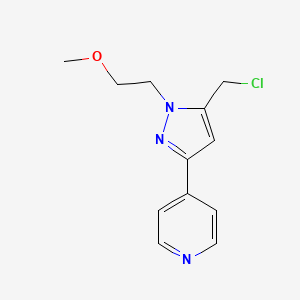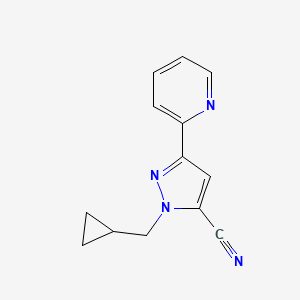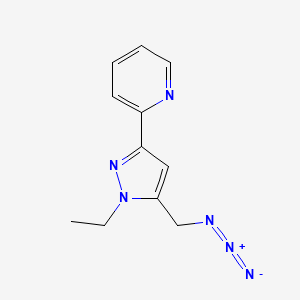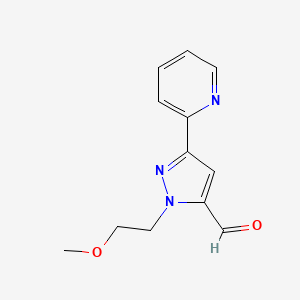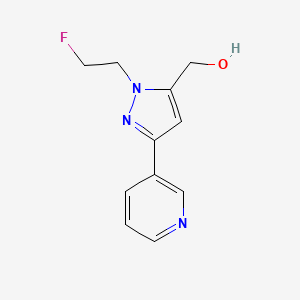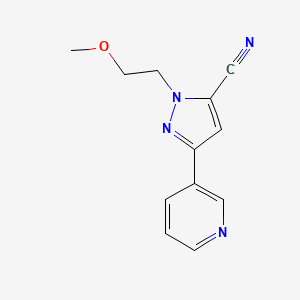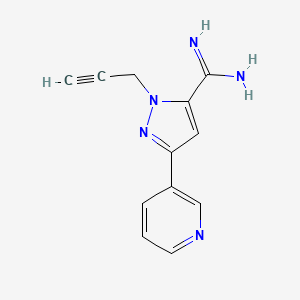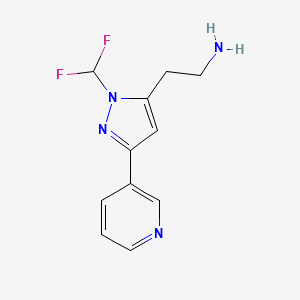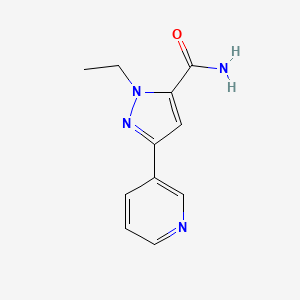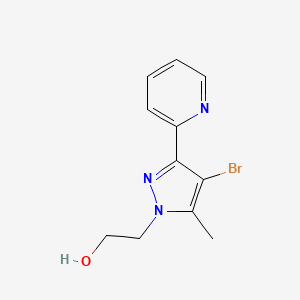
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
説明
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H12BrN3O and its molecular weight is 282.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Proton Transfer and Photoinduced Reactions
One study delves into the properties of 2-(1H-pyrazol-5-yl)pyridines and their derivatives, which demonstrate the capacity for excited-state intramolecular and intermolecular proton transfer, as well as solvent-assisted double-proton transfer in complexes with alcoholic partners. These processes are crucial for understanding the photoinduced behaviors of pyrazolyl compounds, which could be relevant for the compound of interest (Vetokhina et al., 2012).
Ligand Synthesis and Characterization
Another facet of research explores the synthesis, separation, and characterization of chelates and intermediates derived from pyrazolyl pyridines, which are instrumental in developing time-resolved fluorescence immunoassays. This research highlights the compound's potential as a bifunctional chelate intermediate, demonstrating its utility in biochemical assay development (Pang Li-hua, 2009).
Coordination Chemistry and Metal Complexes
Studies on the coordination chemistry of pyrazolyl pyridines reveal their ability to form complexes with transition metals, which are of significant interest for their photophysical properties and potential applications in light-emitting devices and catalysis. For example, platinum group metal complexes with pyrazolyl pyridines show promising characteristics for use in OLEDs and as ligands in catalytic processes (Sairem et al., 2012).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds utilizing pyrazolyl pyridines as precursors or intermediates is another area of interest. These compounds, through various chemical reactions, yield novel structures with potential applications in medicinal chemistry, including as antiviral and antifungal agents. The versatility in the synthesis of these heterocyclic compounds underscores the utility of pyrazolyl pyridines in drug discovery and development (Attaby et al., 2006).
特性
IUPAC Name |
2-(4-bromo-5-methyl-3-pyridin-2-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-8-10(12)11(14-15(8)6-7-16)9-4-2-3-5-13-9/h2-5,16H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPOAUKAJVNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


